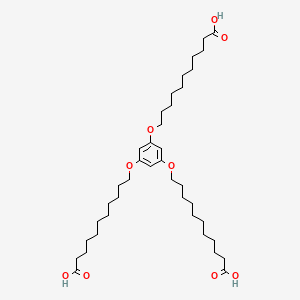

1,3,5-Tris(10-carboxydecyloxy)benzene

描述

The exact mass of the compound this compound is 678.47068368 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

11-[3,5-bis(10-carboxydecoxy)phenoxy]undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O9/c40-37(41)25-19-13-7-1-4-10-16-22-28-46-34-31-35(47-29-23-17-11-5-2-8-14-20-26-38(42)43)33-36(32-34)48-30-24-18-12-6-3-9-15-21-27-39(44)45/h31-33H,1-30H2,(H,40,41)(H,42,43)(H,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFBTTOOZOQCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80758077 | |

| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92631-02-2 | |

| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Amphiphilic, C3 Symmetric Molecules in Advanced Materials Research

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, are the fundamental building blocks of many biological structures, such as cell membranes. When these molecules also possess C3 symmetry—a triangular arrangement around a central point—they gain the ability to form highly ordered, two-dimensional structures. This is because the symmetrical arrangement of their functional groups directs their self-assembly into predictable patterns, such as hexagonal or honeycomb-like networks. researchgate.net

The significance of these C3-symmetric amphiphiles lies in their potential to create "nanocontainers" or "molecular templates." These templates can be used to organize other molecules, known as "guests," into specific arrangements, opening up possibilities for the development of advanced materials with tailored electronic, optical, or catalytic properties. The ability to control the organization of matter at the nanoscale is a cornerstone of nanotechnology, and C3-symmetric molecules are proving to be powerful tools in this endeavor.

An Overview of the Research Landscape for 1,3,5 Tris 10 Carboxydecyloxy Benzene Tcdb

Established Synthetic Routes for TCDB and its Analogues

The synthesis of TCDB and analogous structures hinges on the preparation of a functionalized 1,3,5-trisubstituted benzene (B151609) core. The key structural feature of TCDB is the ether linkage between the central aromatic ring and the aliphatic side chains. This suggests that the primary synthetic route would involve the reaction of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) with a derivative of 10-hydroxydecanoic acid.

A highly relevant analogous synthesis is that of 1,3,5-Tris(carboxymethoxy)benzene. This compound is prepared by reacting 1,3,5-trihydroxybenzene with chloroacetic acid in the presence of a base like sodium hydroxide. chemicalbook.com This Williamson ether synthesis approach is a cornerstone for creating such ether-linked structures. For TCDB, a similar strategy would be employed, using a 10-carbon chain precursor with a reactive group at one end and a protected carboxylic acid at the other.

Preparative Strategies for Benzene-1,3,5-tricarboxylic Acid Derivatives

While the core of TCDB is based on phloroglucinol, the chemistry of Benzene-1,3,5-tricarboxylic acid (Trimesic acid) and its derivatives is foundational for many C3-symmetric analogues, particularly Benzene-1,3,5-tricarboxamides (BTAs). rsc.org These compounds are noted for their ability to self-assemble into ordered, one-dimensional nanostructures. rsc.org

Strategies to prepare these derivatives often start from trimesic acid itself or its esterified form, trimethyl benzene-1,3,5-tricarboxylate. These precursors can then be converted to a variety of functional molecules. For instance, a series of Schiff base derivatives with antiglycation activity were synthesized starting from trimesic acid, which was first methylated and then converted to the corresponding hydrazides. researchgate.net These hydrazides were subsequently reacted with various aromatic aldehydes. researchgate.net

Another approach involves the cyclotrimerization of smaller building blocks. For example, alkyl 2,4,6-triaminobenzene-1,3,5-tricarboxylates can be synthesized in a one-step cyclotrimerization of alkyl cyanoacetates. nih.gov Similarly, 1,3,5-triarylbenzenes can be synthesized via the self-condensation of acetophenone (B1666503) and its derivatives, using catalysts like copper(II) chloride. sapub.org

A common challenge in functionalizing these symmetric molecules is achieving selective modification. A method to circumvent statistical reactions involves starting with a C2-symmetrical core, such as commercially available 5-aminoisophthalic acid. rsc.orgnih.gov This approach simplifies the synthesis of BTAs with a single distinct functional group by reducing the number of synthetic steps required compared to the desymmetrization of a C3-symmetric core. rsc.orgnih.gov

Table 1: Preparative Strategies for C3-Symmetric Benzene Derivatives

| Starting Material | Product Type | Key Reaction | Reference |

|---|---|---|---|

| Phloroglucinol & Chloroacetic acid | 1,3,5-Tris(carboxymethoxy)benzene | Williamson Ether Synthesis | chemicalbook.com |

| Trimesic Acid | Benzene-1,3,5-tricarboxylic acid hydrazide | Methylation, Hydrazinolysis | researchgate.net |

| Alkyl Cyanoacetate | Alkyl Triaminobenzene-tricarboxylate | Cyclotrimerization | nih.gov |

| Acetophenone | 1,3,5-Triphenylbenzene | Self-Condensation | sapub.org |

Functional Group Transformations and Chain Elongation Techniques

The synthesis of TCDB would necessitate robust methods for both forming the ether linkages and ensuring the terminal carboxylic acid groups are present. This involves key functional group transformations and potentially chain elongation techniques to build the C10 side chains.

Functional Group Transformations: The conversion of carboxylic acids into more reactive derivatives is a common strategy. Carboxylic acids can be transformed into esters, amides, acid halides, and anhydrides. jackwestin.comstudysmarter.co.uk For instance, the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) and conversion to amides (often requiring an activating agent like DCC) are fundamental transformations. jackwestin.com Hydrolysis, the reverse of these reactions, is also crucial. Ester hydrolysis, for example, can be catalyzed by either acid or base to regenerate the carboxylic acid. youtube.com This would be the final step in a TCDB synthesis where the carboxyl group is protected as an ester during the etherification step.

Chain Elongation Techniques: A primary method for constructing the ether linkages in TCDB is the Williamson ether synthesis. This involves the reaction of an alkoxide (in this case, the conjugate base of phloroglucinol) with an alkyl halide. rutgers.edu For TCDB, the alkyl halide would be an ester of 10-halodecanoic acid (e.g., methyl 10-bromodecanoate). The reaction forms the ether bond, and subsequent hydrolysis of the ester yields the final tri-acid product.

Alternative chain elongation methods can be used to prepare the side chains themselves. One powerful technique is the alkylation of terminal alkynes. youtube.com A terminal alkyne can be deprotonated with a strong base like sodium amide to form a nucleophilic acetylide ion, which can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thus extending the chain. youtube.comyoutube.com This new, larger alkyne can then undergo further reactions to introduce the desired functional groups. youtube.com

Table 2: Key Reactions in Synthesis and Derivatization

| Reaction Type | Description | Application Example | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Formation of an ether from an alkoxide and an alkyl halide. | Attaching alkyloxy side chains to a benzene core. | rutgers.edutue.nl |

| Fischer Esterification | Conversion of a carboxylic acid and an alcohol to an ester. | Protection of carboxyl groups. | jackwestin.com |

| Amide Formation | Reaction of a carboxylic acid derivative with an amine. | Synthesis of Benzene-1,3,5-tricarboxamides (BTAs). | nih.govjackwestin.com |

| Saponification (Base-catalyzed ester hydrolysis) | Conversion of an ester to a carboxylate salt and an alcohol. | Deprotection of ester-protected carboxyl groups. | youtube.com |

Strategies for Functionalization and Tailoring of TCDB Building Blocks

The C3-symmetric structure of TCDB and its analogues makes them ideal building blocks for creating larger, well-defined supramolecular structures, such as star-shaped molecules, dendrimers, and metal-organic frameworks (MOFs). nih.govrsc.org

A key strategy for creating tailored building blocks is the introduction of versatile functional groups that can serve as "handles" for further reactions. For example, amine groups on a triaminobenzene tricarboxylate core can be converted into azides via a Sandmeyer-like reaction with tert-butyl nitrite. nih.gov These azide-functionalized building blocks are then primed for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, allowing for the efficient attachment of a wide variety of other molecules. nih.gov

The periphery of these building blocks can be systematically modified to tune their properties. In one study, a series of layered metal-organic frameworks were synthesized with alkyl chains of varying lengths (from methyl to pentyl). acs.org It was found that increasing the alkyl chain length weakened the interlayer interactions, which in turn aided the exfoliation of the bulk material into nanosheets. acs.org This demonstrates how tailoring the side chains can directly influence the macroscopic properties of the resulting materials.

Furthermore, these C3-symmetric molecules can be used as tritopic linkers in the construction of complex frameworks. The ligand 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), an expanded analogue of trimesic acid, has been used to functionalize porous polyoxometalate-based metal-organic frameworks (POMOFs), creating materials with potential applications in electrocatalysis. rsc.org This highlights the modularity of the design, where the central core dictates the geometry and the peripheral functional groups (in this case, carboxylic acids) direct the assembly into larger structures.

Host Guest Chemistry and Molecular Templating Using 1,3,5 Tris 10 Carboxydecyloxy Benzene Networks

Inclusion Phenomena with Diverse Guest Molecules

The porous networks of TCDB have been successfully employed to immobilize and study various functional molecules. The dimensions and chemical nature of the cavities within the TCDB network allow for the selective inclusion of guest molecules, leading to the formation of ordered host-guest architectures.

The porous networks formed by the self-assembly of 1,3,5-Tris(10-carboxydecyloxy)benzene offer potential cavities for the inclusion of guest molecules. However, based on a comprehensive review of the available scientific literature, there are no specific documented instances of the successful encapsulation of fullerenes, such as C60 or C70, within the two-dimensional hydrogen-bonded networks of TCDB. While other molecular hosts have been shown to encapsulate fullerenes, the specific geometric and electronic complementarity required for stable inclusion within the TCDB framework has not been reported.

The two-dimensional networks of TCDB have been demonstrated to act as effective hosts for metallophthalocyanines. In a notable study, the co-adsorption of TCDB and copper(II) phthalocyanine (B1677752) (CuPc) on a highly oriented pyrolytic graphite (B72142) (HOPG) surface resulted in the formation of well-ordered host-guest architectures. rsc.org Scanning tunneling microscopy (STM) revealed that the TCDB molecules form a two-dimensional network through hydrogen bonding between their carboxylic acid groups, creating tetragonal cavities. rsc.org These cavities were found to be of appropriate size to trap individual CuPc molecules, leading to the formation of nanoarrays of CuPc on the graphite surface. rsc.org The study highlights the utility of TCDB networks as templates for the controlled arrangement of functional molecular semiconductors like CuPc. rsc.org While the inclusion of CuPc is well-documented, the broader applicability of TCDB networks for hosting other types of porphyrins has not been extensively explored in the reviewed literature.

The integration of polycyclic aromatic hydrocarbons, specifically coronene (B32277), into TCDB host networks has been successfully demonstrated. When TCDB and coronene are co-adsorbed on a graphite surface, the TCDB molecules form a porous network that can encapsulate coronene molecules within its cavities. rsc.org STM investigations have confirmed the formation of these inclusion structures, where the coronene guest molecules are immobilized by the host TCDB network. rsc.org

In a more complex system, the reversible encapsulation of coronene was controlled by light. ru.nl This was achieved using a ternary supramolecular network composed of TCDB, a photosensitive macrocycle, and coronene. ru.nl The conformation of the macrocycle, and thus the ability of the network to hold or release the coronene guest, could be switched by UV and visible light, demonstrating a sophisticated level of control over the host-guest interactions within a TCDB-based system. ru.nl

The interaction between TCDB and derivatives of tetrathiafulvalene (B1198394) (TTF) showcases a different facet of supramolecular assembly that goes beyond simple guest encapsulation. In a study involving a meta-substituted TTF derivative (meta-TTF), it was observed that the co-assembly with TCDB did not result in the TTF derivative being entrapped within the pores of the pre-formed TCDB network. rsc.org Instead, the two molecular species interacted to form a new, distinct hexagonal co-assembly network. rsc.org

STM imaging revealed that domains of the original TCDB self-assembly could coexist with domains of the new meta-TTF/TCDB co-assembled structure. rsc.org This indicates that the interaction is not a simple host-guest relationship but a more complex co-assembly process where the TTF derivative actively participates in the formation of the network structure. The resulting hexagonal pattern had a unit cell with parameters of a = 4.4 ± 0.1 nm, b = 4.4 ± 0.1 nm, and α = 60 ± 2°. rsc.org This phenomenon suggests that the functional groups and geometry of the potential guest molecule can significantly influence the structure of the resulting supramolecular assembly, leading to the formation of novel co-crystal architectures rather than simple inclusion compounds. rsc.org

Molecular Recognition and Selectivity in TCDB Host Frameworks

The formation of host-guest systems with TCDB networks is governed by principles of molecular recognition, where the host framework selectively binds certain guest molecules based on a combination of factors. The primary determinants of this selectivity are the size and shape of the guest molecule relative to the dimensions of the cavities in the TCDB network, as well as the nature of the intermolecular interactions between the host and guest.

The successful entrapment of a guest molecule within a TCDB network is highly dependent on the commensurability between the size and geometry of the guest and the host's cavities. The tetragonal pores formed by the hydrogen-bonded network of TCDB have specific dimensions, which were reported in one study to have an inner width of approximately 2.3 ± 0.1 nm by 1.3 ± 0.1 nm. rsc.org

This geometric constraint is evident in the successful inclusion of planar molecules like copper(II) phthalocyanine and coronene, which fit snugly within these cavities. rsc.org The flat, aromatic nature of these guests allows for favorable π-π stacking interactions with the graphite substrate and van der Waals interactions with the surrounding alkyl chains of the TCDB molecules, further stabilizing the host-guest complex.

Conversely, the lack of reported inclusion of larger, spherical molecules like C60 and C70 fullerenes suggests a potential size mismatch. The diameter of a C60 molecule is approximately 0.7 nm, which, while seemingly small enough, may not allow for optimal stabilizing interactions within the specific geometry of the TCDB cavity. Furthermore, the interaction of some molecules, like the studied TTF derivative, with the TCDB building blocks can be strong enough to disrupt the original host network and form a new co-assembled structure, demonstrating a high degree of selectivity that is not solely based on size, but also on the potential for competing intermolecular interactions. rsc.org

Competitive Adsorption Mechanisms in Multi-component Systems

The porous two-dimensional networks formed by this compound (TCDB) at the liquid-solid interface serve as versatile platforms for studying host-guest chemistry. When presented with a mixture of potential guest molecules, these networks exhibit selective adsorption, a phenomenon governed by a delicate balance of thermodynamic and kinetic factors. The primary mechanism driving this selectivity is the difference in binding affinity between various guest molecules and the host network. This affinity is a function of several complementary characteristics, including molecular size, shape, symmetry, and the nature of intermolecular interactions.

In multi-component systems, guest molecules compete for the available binding sites within the TCDB cavities. rsc.org This competition is not merely a function of the concentration of each species in the solution but is strongly influenced by the stability of the resulting host-guest complex. Molecules that provide a better geometric and electronic fit within the pores, and that can establish stronger van der Waals or other non-covalent interactions with the TCDB host and the underlying substrate, are preferentially adsorbed. conicet.gov.ar

The selectivity ratio, which quantifies the preference of the adsorbent for one component over another, is a key parameter in describing these systems. rsc.org It is determined not only by host-guest interactions but also by guest-substrate and guest-guest interactions. The dynamic nature of the TCDB network allows it to adapt to the preferred guest, further enhancing the stability of the selected host-guest structure and effectively locking out less favorable competitors.

Dynamic Behavior and Adaptability of TCDB Host Cavities

The supramolecular networks of TCDB are not static structures but are dynamic systems capable of significant adaptation in response to their environment and the presence of guest molecules. This adaptability is fundamental to their function as host systems and is rooted in the reversible nature of the non-covalent interactions that build the network.

Hydrogen Bond Switching and Flexible Cavity Formation

The primary interaction governing the assembly of TCDB molecules into 2D networks is the hydrogen bonding between their terminal carboxylic acid groups. Unlike rigid covalent bonds, these hydrogen bonds are dynamic and can undergo continuous breaking and reformation at room temperature. nih.govresearchgate.net This process, known as hydrogen bond switching, allows the TCDB molecules to rearrange themselves, leading to a flexible and responsive network structure. scispace.comnih.gov

This inherent flexibility allows the host cavities to "breathe," adjusting their size and shape to best accommodate guest molecules. The energy required for these rearrangements is often small, on the order of a few kilocalories per mole, allowing for facile adaptation. conicet.gov.ar The long alkyloxy chains of the TCDB molecule also contribute to this flexibility, acting as pliable spacers that permit the benzene (B151609) cores to shift and rotate. Consequently, the host network can form cavities of varying dimensions, moving from hexagonal to irregular shapes to optimize the fit for different guests. researchgate.net This dynamic cavity formation is a key feature that enables TCDB networks to bind a wider range of guest molecules than a rigid, pre-formed pore could.

Guest-Induced Structural Reorganization of Host Networks

The adaptability of TCDB networks extends beyond minor adjustments in cavity size to include large-scale structural reorganizations triggered by the presence of suitable guest molecules. This phenomenon, often termed guest-induced polymorphism or structural transformation, is a hallmark of dynamic supramolecular systems.

In the absence of a strongly binding guest, TCDB molecules may self-assemble into a densely packed, linear, or lamellar structure where the potential cavities are not expressed, as this represents a thermodynamically stable state. However, upon the introduction of a guest molecule that can form a highly stable host-guest complex, the entire network can reorganize. researchgate.net The system transitions from the dense phase to a porous, often honeycomb or rosette-like, network structure that is templated around the guest molecules. scispace.comresearchgate.net

This transformation is a cooperative process. The energy penalty of breaking the intermolecular bonds in the dense phase is compensated by the favorable energy gain from the new host-host and host-guest interactions in the porous phase. STM studies have visualized this process directly, showing, for example, the transformation of a densely packed row structure of a trimesic acid derivative into a porous network upon the addition of coronene. researchgate.net This guest-induced reorganization demonstrates that the final structure is not solely a property of the host molecule but is a product of the entire supramolecular system, including the host, guest, and solvent. rsc.org

Fabrication of Hierarchical and Multi-component Supramolecular Architectures

The principles of self-assembly and molecular recognition that govern TCDB networks can be extended to create more complex, hierarchical structures. researchgate.netrsc.orgnih.gov By carefully selecting molecular components and controlling experimental conditions, it is possible to fabricate multi-component architectures where different molecules are arranged in highly ordered patterns. This bottom-up approach allows for the construction of sophisticated two-dimensional materials from simple molecular building blocks. ru.nlnih.gov

Binary and Ternary Co-adsorption Systems

A key demonstration of hierarchical fabrication is the creation of binary and ternary co-adsorption systems, where two or three different types of guest molecules are simultaneously incorporated into the TCDB host network. These systems are governed by the competitive adsorption mechanisms discussed previously, but can result in highly ordered, multi-component patterns.

STM studies have successfully demonstrated the construction of such systems. For instance, by using a host network with pores of different sizes or shapes, it is possible to achieve selective co-adsorption of guests that are matched to a specific cavity type. researchgate.net Research on related trimesic acid derivatives has shown that binary solutions of different host molecules can form up to six distinct, stable phases with different structures and stoichiometries. acs.org Phase transitions between these structures could be triggered simply by changing the concentration of the components in-situ. acs.org

In one notable example, a host network was designed to have two distinct types of cavities. When exposed to a solution containing two different guest molecules, 1,2,3,4,5,6-hexakis(4-bromophenyl)benzene (HBPB) and copper phthalocyanine (CuPc), a three-component host-guest structure was formed. researchgate.net Each guest molecule selectively occupied the cavity that best matched its size and shape, resulting in an ordered, binary guest pattern within the host matrix. researchgate.net Such experiments showcase the ability to program the arrangement of multiple components on a surface with nanoscale precision, paving the way for the fabrication of complex, functional 2D materials.

Interactive Data Table: Guest-Induced Polymorphism in Trimesic Acid Derivative Networks

This table summarizes observed structural transitions in networks formed by TCDB and related trimesic acid derivatives upon the introduction of guest molecules, as documented in STM studies.

| Host Molecule System | Initial Phase (Guest-Free) | Guest Molecule Added | Final Host-Guest Phase | Key Observation |

| Trimesic Acid Derivative | Densely-packed rows | Coronene (COR) | Rosette Network | Guest induces formation of porous network with two distinct cavity sizes. researchgate.net |

| Benzenetribenzoic Acid | N/A (co-adsorption) | Trimesic Acid | Multiple Phases | Six different stable binary network structures observed depending on concentration. acs.org |

| TCDB | Linear/Lamellar Phase | Coronene (COR) | Honeycomb Network | Strong host-guest interaction with COR drives reorganization into a porous phase. |

| Trimesic Acid Derivative | Rosette Network | HBPB + CuPc | Ternary Rosette Network | Selective co-adsorption of two different guests into two different cavity types. researchgate.net |

Advanced Characterization Techniques for 1,3,5 Tris 10 Carboxydecyloxy Benzene Assemblies

In Situ Monitoring of Self-Assembly Processes

The investigation of TCDB's self-assembly at the liquid-solid interface using Scanning Tunneling Microscopy is inherently a form of in situ monitoring. nih.gov By imaging the molecules directly in their formation environment (e.g., in a solvent), STM provides a snapshot of the thermodynamically stable structures that form under specific conditions of concentration, solvent polarity, and temperature.

This in situ approach is crucial for understanding the dynamic and responsive nature of TCDB networks. For example, by introducing different guest molecules into the solution and imaging the surface with STM, researchers can monitor how the host network adapts to accommodate the new components. nih.gov Similarly, changing the solvent allows for the direct observation of the resulting structural transitions in the 2D assembly. nih.gov This capability to visualize the outcome of the self-assembly process in response to external stimuli provides powerful insights into the fundamental principles governing the construction of these complex molecular architectures.

Computational Modeling and Theoretical Insights into 1,3,5 Tris 10 Carboxydecyloxy Benzene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in understanding the non-covalent interactions that govern the formation of two-dimensional (2D) networks of TCDB on surfaces. These calculations provide a quantum mechanical basis for interpreting experimental observations, such as those from Scanning Tunneling Microscopy (STM).

The self-assembly of TCDB is primarily driven by a combination of hydrogen bonding between the terminal carboxylic acid groups and van der Waals interactions involving the alkoxy chains and the central benzene (B151609) core. DFT calculations help to elucidate the strength and nature of these interactions.

In the context of host-guest systems, where TCDB forms a porous network to accommodate other molecules, DFT has been used to understand the formation mechanism. For instance, in a system where TCDB co-assembles with a tetrathiafulvalene (B1198394) derivative, DFT calculations were performed to reveal the underlying formation mechanism of the observed hexagonal network and its subsequent transformation into a more stable linear structure. nih.gov While specific energy values for isolated TCDB interactions are not extensively reported in standalone studies, the analysis within these complex systems underscores the importance of the directional hydrogen bonds between the carboxylic acid moieties in forming stable, porous networks. nih.govresearchgate.net The formation of these networks is a delicate balance between the enthalpic gain from hydrogen bonding and the entropic factors related to the conformational freedom of the long alkoxy chains.

Table 1: Key Intermolecular Interactions in TCDB Assemblies

| Interacting Groups | Type of Interaction | Role in Assembly |

| Carboxylic Acid - Carboxylic Acid | Hydrogen Bonding | Primary driving force for network formation; creates stable dimeric and trimeric synthons. |

| Alkoxy Chains - Alkoxy Chains | van der Waals | Contributes to the overall stability and ordering of the assembly. |

| Benzene Core - Benzene Core | π-π Stacking | Can influence the packing and orientation of molecules within the assembly. |

| Molecule - Substrate (e.g., HOPG) | van der Waals | Affects the overall orientation and registration of the molecular network on the surface. |

DFT calculations, often combined with STM observations, have been crucial in proposing models for the 2D self-assembly of TCDB. TCDB is a flexible molecule due to its ten-methylene unit alkoxy chains, allowing it to adopt various conformations. DFT helps in determining the most energetically favorable conformations and how they pack to form extended networks.

Studies have shown that TCDB can form porous hexagonal networks at the liquid-solid interface. researchgate.net These networks are stabilized by hydrogen bonds between the carboxylic acid groups of adjacent molecules. The cavities within these networks are capable of hosting guest molecules, a behavior that has been rationalized through computational models. For example, the inclusion of (R)-BINOL derivatives within TCDB networks has been investigated using DFT calculations to understand the host-guest interactions and the resulting chiral nanoarchitectures.

In a ternary self-assembly system involving TCDB, copper phthalocyanine (B1677752) (CuPc), and 2,3,7,8,12,13-hexahexyloxy-truxenone, hierarchical flower-like structures were observed. Molecular modeling was essential in understanding the complex interplay of interactions that lead to these intricate, multi-component chiral assemblies. These studies highlight the role of TCDB as a versatile building block for constructing complex 2D functional nanostructures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Prediction

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. For TCDB, MD simulations can provide insights into the conformational flexibility of the alkoxy chains, the stability of the self-assembled networks at different temperatures, and the processes of network formation and guest inclusion.

Although detailed MD simulation studies focusing solely on TCDB are not widely available in the literature, the methodology has been applied to similar systems, such as benzene-1,3,5-tricarboxamides, to understand their supramolecular polymerization. In one study involving macrocycles embedded within a TCDB network on a graphite (B72142) surface, MD simulations were used to support experimental measurements, indicating the utility of this technique for understanding the dynamic aspects of TCDB-based systems.

Theoretical Predictions for Novel TCDB-Based Architectures

The predictive power of computational modeling can be harnessed to design novel supramolecular architectures based on TCDB. By simulating the self-assembly of TCDB with various functional molecules, it is possible to predict new host-guest systems with desired properties.

While the existing literature primarily uses computational methods to explain observed phenomena, the principles derived from these studies can be used in a predictive manner. For example, the understanding of the size and shape of the pores in TCDB networks, as determined by DFT and STM, allows for the rational selection of potential guest molecules. Theoretical screening could identify molecules that are a good fit for the TCDB cavities, potentially leading to the discovery of new functional materials for applications in sensing, catalysis, or molecular electronics. The flexible nature of the alkoxy chains also suggests that the network structure could be tunable by external stimuli, a hypothesis that could be explored through further computational studies.

Emerging Research Directions and Future Prospects for 1,3,5 Tris 10 Carboxydecyloxy Benzene

Rational Design of Novel Supramolecular Materials

The unique molecular structure of 1,3,5-Tris(10-carboxydecyloxy)benzene, characterized by a C3-symmetric core and flexible side chains terminating in carboxylic acid groups, predisposes it to form intricate supramolecular assemblies. These assemblies are primarily governed by non-covalent interactions, including hydrogen bonding between the terminal carboxyl groups and van der Waals forces among the aliphatic chains and aromatic cores.

Research has demonstrated that this compound self-assembles at the liquid-solid interface to form two-dimensional (2D) hydrogen-bonded networks. These networks exhibit regular, porous architectures that are responsive to their environment. The nanoporous network formed by TCDB can serve as a host template, capable of trapping solvent molecules or other guest molecules with conjugated π-electron systems.

The adaptability of the TCDB host network is a key feature; it can adjust its structure to accommodate the specific size and shape of the guest molecules. This guest-responsive behavior is governed by a delicate balance between the hydrogen bonds that stabilize the host lattice and the van der Waals interactions between the host and the entrapped guest molecules. This dynamic and selective adsorption opens up possibilities for creating functional surfaces with tailored chemical and physical properties. For instance, the inclusion of specific guest molecules could lead to surfaces with unique catalytic, sensing, or optical functionalities.

| Feature | Description |

| Molecular Structure | Central benzene (B151609) core with three 10-carboxydecyloxy side chains. |

| Driving Forces for Assembly | Hydrogen bonding (intermolecular), van der Waals forces. |

| Resulting Nanostructure | 2D porous networks at liquid-solid interfaces. |

| Key Property | Host-guest chemistry, responsive to solvent and guest molecules. |

The ability of this compound to form well-defined porous networks is a foundational step toward the development of advanced nanoporous membranes and scaffolds. The regular and tunable pore sizes within the 2D assemblies suggest that, with further development, these structures could be translated into three-dimensional materials for applications in molecular filtration, separation, and controlled release.

The formation of these structures is a result of the synergetic effect of host-guest and guest-guest interactions, which can lead to both selective and competitive absorption of different molecules into the host template. While current research has primarily focused on 2D surfaces, the principles governing this self-assembly could be extended to create bulk materials, such as liquid crystals or gels, which would serve as robust scaffolds for tissue engineering or as membranes for selective transport.

A promising future direction for this compound is its integration into hybrid systems to create materials with enhanced or entirely new functionalities. The porous networks formed by TCDB are ideal templates for organizing other functional molecules, such as photoactive dyes or quantum dots, into ordered arrays. This precise spatial arrangement can facilitate efficient energy or electron transfer between the guest molecules, a critical requirement for the development of novel photovoltaic devices, light-harvesting systems, and photocatalysts.

For example, a related compound, 1,3,5-Tri(10H-phenothiazin-10-yl)benzene, which also possesses a C3-symmetric structure, has been shown to have unique redox and photoresponsive characteristics. nih.gov By incorporating such photoactive guests into a TCDB network, it may be possible to construct highly organized, photoactive supramolecular systems.

Advanced Strategies for Scalable Fabrication and Patterning

While the self-assembly of this compound provides a powerful bottom-up approach for creating nanostructures, the development of scalable fabrication and patterning techniques is crucial for its practical application. Current studies have largely relied on laboratory-scale techniques like scanning tunneling microscopy to investigate the formed structures at liquid-solid interfaces.

Future research will likely focus on methods that allow for the production of large-area, defect-free TCDB films and the precise patterning of these films on various substrates. Techniques such as dip-coating, spin-coating, and inkjet printing could be adapted to control the deposition and assembly of TCDB from solution. Furthermore, combining these bottom-up self-assembly processes with top-down lithographic methods could enable the creation of complex, hierarchical structures for advanced electronic and sensing devices. The synthesis of related compounds, such as 1,3,5-tris(naphthyl)benzene derivatives, has been achieved on a gram scale, suggesting that the scalable production of the TCDB building block is feasible. nih.gov

Broader Impact in Supramolecular Chemistry and Nanoscience

The study of this compound and its analogs contributes significantly to the fundamental understanding of self-assembly processes at the molecular level. The insights gained from how this molecule organizes into complex, functional structures provide valuable principles for the design of new supramolecular materials with tailored properties.

The versatility of the 1,3,5-trisubstituted benzene core as a scaffold for creating disc-shaped molecules has been demonstrated in a variety of contexts, from liquid crystals to organic glass-forming materials and precursors for covalent organic frameworks. The research on TCDB, with its specific combination of a rigid core and flexible, functional side chains, enriches this field by providing a clear example of responsive and adaptive molecular self-assembly. As our ability to predict and control these non-covalent interactions improves, so too will our capacity to design and fabricate the next generation of smart materials and nanodevices.

常见问题

Q. What multi-scale modeling approaches are used to study the compound’s interfacial behavior in composite materials?

- Methodological Answer : Coarse-grained MD simulations model large-scale interactions at polymer interfaces, while finite element analysis (FEA) predicts mechanical properties (e.g., tensile strength). Machine learning algorithms trained on experimental datasets optimize surfactant or crosslinking agent ratios. Validate with atomic force microscopy (AFM) and interfacial rheometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。